An In-depth Technical Guide to 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5): A Specialized Building Block for Advanced Synthesis
An In-depth Technical Guide to 4-Iodo-3-methylbenzoyl chloride (CAS 52107-94-5): A Specialized Building Block for Advanced Synthesis
Executive Summary for the Research Professional: 4-Iodo-3-methylbenzoyl chloride is a substituted aromatic acyl chloride that serves as a highly reactive and versatile intermediate in organic synthesis. While specific, publicly available experimental data for this particular isomer is limited, this guide provides a comprehensive operational framework based on established chemical principles, data from closely related analogues, and predictive models. As a Senior Application Scientist, my objective is to equip researchers with the necessary technical knowledge for the synthesis, handling, and strategic application of this compound. This document emphasizes the causality behind procedural steps, ensuring a foundation of scientific integrity for its use in drug discovery and materials science.
Molecular Identity and Physicochemical Profile
4-Iodo-3-methylbenzoyl chloride is a bifunctional organic molecule featuring a highly reactive acyl chloride group and an iodinated, methylated phenyl ring. The substitution pattern (iodo at position 4, methyl at position 3) is critical, as the iodine atom provides a reactive handle for subsequent cross-coupling reactions, making this a valuable building block for constructing complex molecular architectures.
Caption: Structure of 4-Iodo-3-methylbenzoyl chloride.
Table 1: Core Compound Identifiers and Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 52107-94-5 | - |
| Molecular Formula | C₈H₆ClIO | Calculated |
| Molecular Weight | 280.49 g/mol | Calculated[1][2] |
| Physical Form | Yellow to Brown Solid | Expected (based on isomer)[1] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, Toluene, THF). Reacts with protic solvents (water, alcohols). | Expected (based on class)[3][4] |
| Melting Point | Not available. Isomer (3-iodo-4-methylbenzoyl chloride) is a solid. | - |
| Boiling Point | Not available. High boiling point expected. | - |
Recommended Synthesis Protocol
The most direct and reliable method for preparing 4-Iodo-3-methylbenzoyl chloride is via the chlorination of its corresponding carboxylic acid precursor, 4-Iodo-3-methylbenzoic acid (CAS 52107-87-6). Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the formation of gaseous byproducts (SO₂ and HCl), which simplifies product purification.
Experimental Workflow: Synthesis of 4-Iodo-3-methylbenzoyl chloride
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Reactor Setup: Equip a three-neck round-bottom flask with a magnetic stirrer, a reflux condenser fitted with a gas outlet to a scrubber (containing NaOH solution to neutralize HCl and SO₂), and a dropping funnel. Ensure all glassware is oven-dried to remove residual moisture. The entire system should be maintained under an inert atmosphere (e.g., Nitrogen or Argon).
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Reagent Charging: Charge the flask with 4-Iodo-3-methylbenzoic acid (1.0 eq). Add a suitable anhydrous solvent, such as toluene or dichloromethane (DCM), to facilitate stirring.
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Catalyst Addition (Optional but Recommended): Add a catalytic amount of N,N-dimethylformamide (DMF, ~1-2 drops per 10 mmol of acid).
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Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent ([(CH₃)₂N=CHCl]Cl), which is a more potent acyl chlorinating agent than thionyl chloride itself. This catalytic cycle accelerates the reaction significantly.
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Thionyl Chloride Addition: Charge the dropping funnel with thionyl chloride (SOCl₂, ~1.5 to 2.0 eq). Add the thionyl chloride dropwise to the stirred suspension at room temperature. The reaction is exothermic and will be accompanied by gas evolution.
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Reaction & Monitoring: After the addition is complete, heat the reaction mixture to a moderate temperature (e.g., 50-70 °C) and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution and the dissolution of the solid carboxylic acid.
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Workup and Isolation:
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Cool the reaction mixture to room temperature.
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Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. Self-Validation: The complete removal of the volatile thionyl chloride (b.p. 76 °C) is crucial to prevent contamination of the higher-boiling product.
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The resulting crude 4-Iodo-3-methylbenzoyl chloride can often be used directly. For higher purity, vacuum distillation or recrystallization from a non-polar solvent (e.g., hexanes) may be employed.
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